6'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone
Overview
Description
6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrClF3O and a molecular weight of 301.49 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method is the α-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods: Industrial production of this compound may involve similar bromination and chlorination processes, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with nucleophiles replacing bromine or chlorine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: As a probe to study enzyme activities and protein interactions.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine, chlorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 4-Bromo-3-chloro-2-(trifluoromethyl)acetophenone
Comparison: 6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the acetophenone core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
1-[6-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)7-5(10)2-3-6(11)8(7)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCCRSQCNSSBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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